2,5-Difluoro-3-methylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCHUEANXRBERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662797 | |
| Record name | 2,5-Difluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003712-20-6 | |
| Record name | 2,5-Difluoro-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Difluoro 3 Methylbenzonitrile and Its Derivatives
Conventional Synthetic Approaches to Benzonitriles and their Fluorinated Analogues
The synthesis of fluorinated benzonitriles often relies on established methods for introducing fluorine atoms onto an aromatic ring. These methods can be broadly categorized into direct fluorination, halogen exchange reactions, and transformations involving diazonium salts.
Direct Fluorination Techniques for Aromatic Systems
Direct fluorination of aromatic compounds involves the reaction of an aromatic substrate with a fluorine source. researchgate.net Elemental fluorine (F₂) is the most direct reagent, but its high reactivity and the often violent nature of the reaction necessitate specialized equipment and careful control of reaction conditions, such as temperature and solvent. researchgate.netgoogle.com The use of microreactors has shown promise in managing these challenges by providing excellent temperature control and rapid mixing. researchgate.net
Alternative, less reactive electrophilic fluorinating agents have been developed to offer safer and more selective methods for direct fluorination. numberanalytics.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor have gained popularity due to their stability and ease of handling. numberanalytics.comrsc.org These reagents can be used in conjunction with transition metal catalysts, such as palladium, to achieve regioselective fluorination of C-H bonds. rsc.org
Table 1: Comparison of Direct Fluorination Reagents
| Reagent | Formula | Key Characteristics |
| Elemental Fluorine | F₂ | Highly reactive, requires specialized equipment. researchgate.netgoogle.com |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Stable solid, versatile reagent for direct fluorination and amination. rsc.org |
| Selectfluor | C₇H₁₄B₂ClF₂N₂ | Bench-stable, widely used electrophilic fluorinating agent. numberanalytics.com |
Halogen Exchange (Halex) Reactions
The Halogen Exchange (Halex) reaction is a powerful method for synthesizing aryl fluorides, particularly those activated by electron-withdrawing groups. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halide, typically chlorine or bromine, with a fluoride (B91410) ion. acsgcipr.org
The reaction is typically carried out at elevated temperatures in aprotic polar solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF), using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) as the fluorine source. wikipedia.orggoogle.com The presence of electron-withdrawing groups, such as a nitro or cyano group, ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.orgacsgcipr.org For instance, the synthesis of 2,6-difluorobenzonitrile (B137791) from 2,6-dichlorobenzonitrile (B3417380) is a commercial application of the Halex process. wikipedia.org
Table 2: Typical Conditions for Halex Reactions
| Component | Description |
| Substrate | Aromatic chloride or bromide with electron-withdrawing groups. wikipedia.org |
| Fluoride Source | Anhydrous potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.org |
| Solvent | Aprotic polar solvents like DMSO, DMF, or sulfolane. wikipedia.org |
| Temperature | Typically high, ranging from 150-250 °C. wikipedia.org |
Balz–Schiemann Reaction and Diazonium Salt Chemistry
The Balz-Schiemann reaction is a classic and widely used method for the synthesis of aryl fluorides from primary aromatic amines. numberanalytics.comwikipedia.orgnumberanalytics.com The reaction proceeds through the formation of a diazonium salt, which is then converted to an aryl fluoride upon thermal or photolytic decomposition. numberanalytics.comjk-sci.com
The process begins with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. numberanalytics.comresearchgate.net This salt is then treated with tetrafluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) salts to precipitate the corresponding aryl diazonium tetrafluoroborate. numberanalytics.comwikipedia.org Gentle heating of this isolated salt yields the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org While effective, a significant drawback of the traditional Balz-Schiemann reaction is the potential for uncontrolled thermal decomposition of the diazonium salt, which can be hazardous, especially on a large scale. researchgate.net
Innovations to the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and the use of ionic liquids as solvents to improve safety and yields. wikipedia.orgresearchgate.net
Targeted Synthesis of 2,5-Difluoro-3-methylbenzonitrile via Multi-Step Sequences
The synthesis of a specifically substituted compound like this compound often requires a multi-step approach to ensure the correct placement of the functional groups. azom.comlibretexts.orgsyrris.jp This involves careful planning of the reaction sequence, considering the directing effects of the substituents already present on the aromatic ring. msu.eduyoutube.comyoutube.com
Precursor Selection and Strategic Functional Group Transformations
The synthesis of this compound can start from a variety of precursors. The choice of starting material dictates the subsequent functional group transformations. For instance, a common strategy involves starting with a substituted aniline (B41778) and utilizing the Sandmeyer reaction or a related transformation to introduce the nitrile group. The fluorine atoms can be introduced either before or after the formation of the nitrile, depending on the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.
Another approach could involve starting with a difluorotoluene derivative and then introducing the nitrile group. This can be achieved through various methods, such as the cyanation of an aryl halide or the dehydration of an amide.
Regioselectivity Control in Substitution Reactions
Controlling the position of incoming substituents (regioselectivity) is a critical aspect of synthesizing polysubstituted benzenes. msu.eduyoutube.comrsc.org The existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions (ortho, meta, or para).
Activating groups , such as alkyl and methoxy (B1213986) groups, are typically ortho, para-directing.
Deactivating groups , such as nitro and cyano groups, are generally meta-directing.
Halogens are deactivating but are ortho, para-directing.
In the synthesis of this compound, the directing effects of the methyl group and the two fluorine atoms must be carefully considered at each step of the synthesis to ensure the desired substitution pattern. The interplay of electronic and steric effects of the substituents on the ring ultimately determines the position of electrophilic attack. youtube.com For example, in a Friedel-Crafts reaction on a substituted benzene, the most strongly activating group will dictate the position of the incoming electrophile. youtube.com
Emerging and Sustainable Synthetic Protocols
Recent advancements in synthetic chemistry have led to the development of novel methods that offer significant advantages over traditional approaches. These protocols often result in higher yields, reduced reaction times, and milder reaction conditions, contributing to more sustainable chemical manufacturing.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields. rsc.orgresearchgate.net The application of microwave technology is particularly beneficial for the synthesis of heterocyclic compounds and other complex organic molecules. nih.gov
For instance, the synthesis of 2,5-diketopiperazines, a class of cyclic dipeptides, has been significantly improved using microwave irradiation in aqueous media. nih.gov This method allows for a rapid and environmentally friendly process, yielding products with high optical purity. nih.gov The deprotection of N-Boc-dipeptidyl esters and subsequent cyclization can be achieved in a one-pot procedure, highlighting the efficiency of this approach. nih.gov Studies have shown that microwave heating can reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net For example, a reaction that takes several hours under thermal conditions can be completed in just a few minutes with microwave assistance, often with improved yields. researchgate.net
The key advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Significant reduction in reaction times. rsc.org
Higher Yields: Often provides better yields compared to conventional methods. rsc.org
Improved Purity: Can lead to cleaner reactions with fewer byproducts.
Energy Efficiency: Localized heating can be more energy-efficient.
Environmentally Friendly: The use of water as a solvent and reduced reaction times contribute to greener processes. nih.gov
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of 2,5-Diketopiperazines | ~24 hours rsc.org | ~1 hour rsc.org | Significant |
| Synthesis of Pyrazolo[1,5-a]pyrimidines | Several hours | 15 minutes nih.gov | ~10% increase nih.gov |
| Synthesis of Polysubstituted Imidazoles | Not specified | 4-9 minutes researchgate.net | Excellent yields (89-98%) researchgate.net |
Transition Metal-Catalyzed Fluorination and Cross-Coupling
Transition metal catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-fluorine bonds. nih.govbeilstein-journals.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govbeilstein-journals.org Catalytic methods for fluorination and cross-coupling reactions provide efficient and selective routes to a wide array of fluorinated compounds. rsc.org
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of fluoroarenes from aryl triflates. rsc.org These methods have been refined to proceed under mild conditions with high efficiency. Additionally, transition metals like nickel, cobalt, and manganese have been successfully employed in C-F/C-H functionalization reactions of gem-difluoroalkenes, leading to the synthesis of monofluoroalkenes and other valuable fluorinated products. nih.gov These reactions often exhibit high chemo-, positional-, and diastereo-selectivity. nih.gov
Recent breakthroughs in this area include:
Palladium-catalyzed fluorination of allylic chlorides and aryl triflates. nih.govrsc.org
Nickel-catalyzed hydroalkenylation of gem-difluoroalkenes. nih.gov
Manganese-catalyzed C-F/C-H functionalization of gem-difluoroalkenes. nih.gov
Silver-catalyzed radical aminofluorination of unactivated alkenes. researchgate.net
| Catalyst System | Substrate | Product | Key Advantage |
| Palladium/TBAF(t-BuOH)4 | Allyl p-nitrobenzoate | Allylic Fluoride | Mild conditions, good yields nih.gov |
| Nickel/PCy3/BEt3 | gem-Difluoroalkene and Alkyne | 2-Fluoro-1,3-diene | High yields nih.gov |
| Rhodium(III) | N-substituted benzamide (B126) and 2,2-difluorovinyl tosylate | Fluorinated Quinolin-1(2H)-one | Access to diverse heterocycles nih.gov |
Photoredox Catalysis in C-H Bond Functionalization
Photoredox catalysis has revolutionized the field of C-H functionalization by enabling the activation of strong C-H bonds under mild conditions using visible light. nih.govnih.gov This strategy has been applied to a wide range of transformations, including the synthesis of complex molecules for drug discovery and materials science. nih.gov
The general mechanism involves a photocatalyst, which, upon absorbing light, initiates a single-electron transfer (SET) process to generate highly reactive radical intermediates. nih.gov These radicals can then participate in various bond-forming reactions. For example, aryl radicals generated from aryldiazonium salts can undergo Meerwein-type arylation with aromatic or heteroaromatic substrates. nih.gov This approach has been successfully used for C-C, C-N, C-O, C-S, and C-P bond formation through C-H functionalization. nih.gov
Key features of photoredox catalysis in C-H functionalization include:
Mild Reaction Conditions: Often performed at room temperature. organic-chemistry.org
High Selectivity: Can achieve functionalization of specific C-H bonds.
Broad Substrate Scope: Applicable to a wide variety of organic molecules. organic-chemistry.org
Sustainable Approach: Utilizes visible light as a renewable energy source. organic-chemistry.org
A notable application is the synthesis of imidazoline (B1206853) and oxazolidine (B1195125) derivatives through a one-pot, three-component cascade reaction combining photoredox-catalyzed radical addition and formal [3+2] annulation. organic-chemistry.org This method offers excellent yields and operational simplicity. organic-chemistry.org
| Photocatalyst | Reaction Type | Product Type | Yield |
| Ir(ppy)3 | Radical Addition/[3+2] Annulation | Imidazolines | Up to 95% organic-chemistry.org |
| Ir(ppy)2(dtbbpy)PF6 | Radical Addition/[3+2] Annulation | Oxazolidines | Up to 88% organic-chemistry.org |
| Decatungstate | C-H Fluorination | Benzylic Fluorides | Not specified researchgate.net |
Enzymatic and Biocatalytic Pathways for Chiral Fluorinated Compounds
The synthesis of enantiomerically pure fluorinated compounds is of great interest, particularly in the pharmaceutical industry. mdpi.com Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly approach to producing chiral molecules. the-innovation.org Enzymes, with their precisely defined active sites, can catalyze reactions with high stereoselectivity, which is often difficult to achieve with traditional chemical methods. the-innovation.orgnih.gov
Lipases are widely used biocatalysts due to their stability in non-aqueous media and their ability to accept a broad range of substrates. mdpi.com They are particularly effective in the kinetic resolution of racemic mixtures and the desymmetrization of prochiral compounds. mdpi.com For instance, enzymatic deracemization of fluorinated arylcarboxylic acids has been successfully demonstrated, providing access to both (R)- and (S)-enantiomers. mdpi.com
Another significant advancement is the use of fluorinases, enzymes capable of catalyzing the formation of a C-F bond from inorganic fluoride. nih.gov This direct enzymatic fluorination is a highly promising and effective method for synthesizing fluorinated compounds. nih.gov Photoenzymatic strategies are also emerging, where light is used to induce the stereoselective incorporation of fluorinated groups. the-innovation.org
| Enzyme Type | Reaction | Substrate | Product | Significance |
| Lipase | Enantioselective esterification | Racemic fluorinated arylcarboxylic acids | Enantiomerically pure acids and esters | Access to chiral building blocks mdpi.com |
| Fluorinase | Nucleophilic Fluorination | S-adenosyl-L-methionine (SAM) and F- | 5'-Fluoro-5'-deoxyadenosine (5'-FDA) | Direct formation of C-F bond the-innovation.org |
| Olefin Reductase | Photoenzymatic Fluorination | Vinyl aromatic hydrocarbons | Chiral fluorinated compounds | Novel approach to asymmetric fluorination the-innovation.org |
Green Chemistry Metrics and Environmental Impact Assessment in Synthesis
The principles of green chemistry are increasingly being integrated into the design and evaluation of synthetic processes. mdpi.com Metrics have been developed to quantify the environmental performance of chemical reactions, providing a framework for comparing different synthetic routes and identifying areas for improvement. morressier.comnih.gov
Atom Economy, Process Mass Intensity, and Reaction Mass Efficiency
Several key metrics are used to assess the "greenness" of a chemical process. jetir.orgresearchgate.net
Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. tamu.edu It is calculated as the molecular weight of the product divided by the sum of the molecular weights of all reactants in the stoichiometric equation. tamu.edu Rearrangement reactions are considered highly atom-economical. researchgate.net
Reaction Mass Efficiency (RME): This metric provides a more practical assessment by taking into account the reaction yield and the stoichiometry of the reactants. tamu.eduyoutube.com RME is the mass of the isolated product divided by the total mass of the reactants used. youtube.com It gives a better indication of the efficiency of a reaction as performed in the laboratory. walisongo.ac.id
Process Mass Intensity (PMI): PMI is a comprehensive metric that considers the total mass of all materials used in a process (reactants, solvents, reagents, process aids) to produce a certain mass of product. jetir.org It is calculated as the total mass input divided by the mass of the final product. jetir.org The pharmaceutical industry, in particular, has adopted PMI to drive improvements in the sustainability of their manufacturing processes. youtube.com An ideal PMI is 1, though in practice, values are much higher. jetir.org
These metrics highlight different aspects of a reaction's efficiency and environmental impact. While atom economy is a useful theoretical concept, RME and PMI provide a more realistic picture of the waste generated in a chemical process. researchgate.netwalisongo.ac.id
| Metric | Formula | Focus | Ideal Value |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% tamu.edu | Inherent efficiency of the reaction | 100% tamu.edu |
| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% youtube.com | Practical efficiency including yield and stoichiometry | 100% |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product jetir.org | Overall process efficiency including all materials | 1 jetir.org |
Development of Eco-Friendly Reagents and Solvent Systems
The principles of green chemistry are being actively applied to the synthesis of fluorinated aromatic nitriles, targeting the core transformations of fluorination and cyanation. Key areas of development include the use of biocatalysts and the exploration of novel, less hazardous solvent systems.
One of the most promising green alternatives to traditional nitrile synthesis, which often involves highly toxic cyanides, is the use of aldoxime dehydratases. semanticscholar.orgresearchgate.net These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions, generating water as the only byproduct. semanticscholar.orgresearchgate.net This biocatalytic approach offers a significant environmental advantage over conventional methods. Research has shown that aldoxime dehydratases exhibit a broad substrate scope, including various aromatic aldoximes. researchgate.net While specific studies on 2,5-difluoro-3-methylbenzaldoxime are not extensively documented in publicly available research, the known substrate tolerance of these enzymes suggests a high potential for its conversion. The general reaction mechanism involves the enzymatic dehydration of the corresponding aldoxime, which can be synthesized from the aldehyde.
Another avenue for greening the synthesis of fluorinated benzonitriles is the use of environmentally friendly solvents. Traditional fluorination and cyanation reactions often employ volatile and toxic organic solvents. Recent research has focused on replacing these with greener alternatives such as ionic liquids and other bio-based solvents. researchgate.netqub.ac.uk Ionic liquids, with their low vapor pressure and high thermal stability, can serve as recyclable reaction media. researchgate.netqub.ac.uk For instance, the electrophilic fluorination of aromatic compounds has been successfully carried out in imidazolium-based ionic liquids using reagents like Selectfluor™. rsc.org While direct application to this compound is yet to be detailed, the principle of using ionic liquids to facilitate fluorination under milder, acid-free conditions is a significant step forward. rsc.org
The following tables summarize findings from research on related eco-friendly synthetic methods.
Table 1: Biocatalytic Dehydration of Aromatic Aldoximes
This table presents data on the enzymatic conversion of various benzaldehyde (B42025) derivatives to their corresponding nitriles using aldoxime dehydratases. This illustrates the potential of biocatalysis for the synthesis of aromatic nitriles in an environmentally friendly manner.
| Substrate (Benzaldehyde Derivative) | Enzyme System | Reaction Medium | Yield (%) | Reference |
| Benzaldehyde | Aldoxime Dehydratase | Aqueous Buffer | >99 | nih.gov |
| Substituted Benzaldehydes | Aldoxime Dehydratase | Aqueous Buffer | 40-76 | nih.gov |
| E-Pyridine-3-carbaldehyde oxime | Aldoxime Dehydratase | Aqueous Buffer | 98 | nih.gov |
| E-2-Furfurylaldoxime | Aldoxime Dehydratase | Aqueous Buffer | >99 | nih.gov |
This data is based on studies of various benzaldehyde derivatives and highlights the general applicability of aldoxime dehydratases for the synthesis of aromatic nitriles.
Table 2: Electrophilic Fluorination in Ionic Liquids
This table showcases the use of ionic liquids as a green solvent system for the fluorination of aromatic compounds. This approach avoids volatile organic solvents and can offer improved reaction conditions.
| Aromatic Substrate | Fluorinating Agent | Ionic Liquid | Yield (%) | Reference |
| Anisole | Selectfluor™ | [emim][OTf] | ~50 | rsc.org |
| Naphthalene | Selectfluor™ | [emim][OTf] | >50 | rsc.org |
| Mesitylene | Selectfluor™ | [emim][OTf] | ~50 | rsc.org |
| Durene | Selectfluor™ | [emim][OTf] | ~5 | rsc.org |
This data is from studies on various aromatic substrates and demonstrates the feasibility of using ionic liquids for electrophilic fluorination reactions.
The ongoing research into eco-friendly reagents and solvent systems holds significant promise for the future of chemical manufacturing. The adoption of biocatalysis and green solvents for the synthesis of compounds like this compound will not only lead to more sustainable processes but also contribute to a safer and cleaner environment.
Reactivity and Reaction Mechanism Studies of 2,5 Difluoro 3 Methylbenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2,5-Difluoro-3-methylbenzonitrile. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. wikipedia.orgpressbooks.pub In the case of this compound, the fluorine atoms and the nitrile group act as electron-withdrawing substituents, facilitating SNAr reactions.
Substrate Scope and Leaving Group Effects (F, Cl, Br, I)
The efficiency of SNAr reactions is significantly influenced by the nature of the leaving group. In many activated aromatic systems, the order of leaving group ability is F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov This counterintuitive order, where the most electronegative halogen is the best leaving group, is a hallmark of SNAr reactions where the initial nucleophilic attack is the rate-determining step. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com While specific studies on the complete series of halogens (F, Cl, Br, I) for this compound are not extensively detailed in the provided results, the general principles of SNAr suggest that the fluorine atoms would be the preferred sites for substitution.
| Leaving Group | General Reactivity in SNAr |
| F | Generally the best leaving group in activated systems. |
| Cl | Good leaving group, often used in synthesis. |
| Br | Good leaving group, similar reactivity to Cl. |
| I | Typically the poorest leaving group in this series for SNAr. |
Influence of Reaction Conditions: Solvent Polarity, Temperature, and Catalysis
The conditions under which SNAr reactions are conducted play a pivotal role in their outcome.
Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate. For instance, the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate SNAr reactions by solvating the cation without strongly solvating the anionic nucleophile, thereby increasing its effective nucleophilicity. strath.ac.uk The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has also been shown to be beneficial in certain photoredox-catalyzed SNAr reactions. nih.gov
Temperature: As with most chemical reactions, temperature has a direct impact on the rate of SNAr reactions. Higher temperatures generally lead to faster reaction rates. For less activated substrates, heating to 50–60 °C can lead to a significant increase in isolated yields. d-nb.info
Catalysis: Various catalytic systems can be employed to promote SNAr reactions. Organocatalysis, for example, has been used for the asymmetric synthesis of chiral molecules via SNAr. wikipedia.org More recently, organic photoredox catalysis has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method allows for the functionalization of a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov
| Condition | Influence on SNAr Reactions |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO) can enhance reaction rates. |
| Temperature | Increased temperature generally accelerates the reaction. |
| Catalysis | Organocatalysts and photoredox catalysts can enable reactions under milder conditions and expand substrate scope. |
Mechanistic Elucidation of SNAr Pathways
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pub
Addition Step: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The electron-withdrawing groups at the ortho and para positions to the leaving group are crucial for stabilizing this intermediate. pressbooks.pub
Elimination Step: In the second, usually faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
Recent studies have suggested that the SNAr mechanism may exist on a continuum with a concerted pathway, particularly when fluoride (B91410) is the nucleophile and the leaving group is chloride or bromide on a very electron-deficient aryl ring. imperial.ac.uk
Electrophilic Aromatic Substitution on the Fluorinated Benzonitrile (B105546) Core
While the electron-withdrawing nature of the fluorine atoms and the nitrile group deactivates the aromatic ring towards electrophilic attack, these reactions can still occur, albeit under harsher conditions than for activated rings. uomustansiriyah.edu.iq The directing effects of the existing substituents determine the position of the incoming electrophile.
The fluorine atoms are ortho, para-directors, but deactivating. The methyl group is an ortho, para-director and activating. The nitrile group is a meta-director and deactivating. The combined influence of these groups on this compound would lead to a complex substitution pattern. Predicting the major product of an electrophilic substitution reaction would require a careful analysis of the additive effects of all substituents. uomustansiriyah.edu.iq For instance, in p-nitrotoluene, both substituents direct incoming electrophiles to the same position. uomustansiriyah.edu.iq
Transformations Involving the Nitrile Functional Group
The nitrile group of this compound is a versatile functional group that can undergo various transformations.
Hydrolysis to Carboxylic Acids and Amides
One of the most common reactions of nitriles is their hydrolysis to either carboxylic acids or amides. researchgate.net This transformation can be achieved under acidic or basic conditions. The hydrolysis proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. researchgate.net
Various methods have been developed for this conversion, including the use of catalysts to achieve milder reaction conditions. For example, Nb2O5 has been shown to be an effective heterogeneous catalyst for the hydrolysis of amides to carboxylic acids. rsc.org Another approach involves a "dry" hydrolysis using phthalic anhydride, which can be particularly useful for substrates sensitive to aqueous conditions. researchgate.netmdpi.org Biocatalytic methods, employing enzymes like nitrilases or a combination of nitrile hydratase and amidase, offer a green and often stereoselective route to carboxylic acids and amides. researchgate.net
| Transformation | Reagents/Conditions | Product |
| Hydrolysis | Acid or base, water | Carboxylic acid or Amide |
| Catalytic Hydrolysis | Nb2O5, water | Carboxylic acid |
| "Dry" Hydrolysis | Phthalic anhydride | Carboxylic acid |
| Biocatalytic Hydrolysis | Nitrilase or Nitrile hydratase/Amidase | Carboxylic acid or Amide |
Reduction to Amines and Aldehydes
The nitrile functional group is a versatile precursor that can be reduced to either a primary amine or an aldehyde. The outcome of the reduction of this compound is dependent on the choice of reducing agent and the reaction conditions.
Reduction to Primary Amines: The complete reduction of the nitrile group yields a primary amine, specifically (2,5-difluoro-3-methylphenyl)methanamine. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, readily reducing aromatic nitriles to benzylamines. chemicalforums.com Another effective method is catalytic hydrogenation. This process often employs catalysts like Raney Nickel, typically in a solution of ammonia (B1221849) to prevent the formation of secondary amines as byproducts. chemicalforums.com The hydrogenation of benzonitrile to benzylamine (B48309) is a well-established consecutive reaction, where the nitrile is first hydrogenated to an imine intermediate, which is then further reduced to the amine. acs.org For substituted benzonitriles, such as a 4-bromo-2-butoxybenzonitrile, reductions can sometimes be challenging, indicating that the electronic and steric effects of the substituents—like the fluoro and methyl groups on this compound—play a significant role in reactivity. chemicalforums.com
Reduction to Aldehydes: To achieve a partial reduction of the nitrile to form 2,5-difluoro-3-methylbenzaldehyde, a milder reducing agent is necessary to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation. nrochemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The general mechanism involves the coordination of DIBAL-H to the nitrile nitrogen, followed by hydride transfer to the carbon. The resulting aluminum-imine intermediate is stable at low temperatures and is worked up with an aqueous acid to hydrolyze it to the aldehyde. wikipedia.org The reduction of Weinreb amides to stable aluminum hemiaminal intermediates using DIBAL-H provides a related strategy for aldehyde synthesis, highlighting the controlled reactivity of this reagent. nih.gov
Table 1: Reagents for the Reduction of this compound
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| (2,5-Difluoro-3-methylphenyl)methanamine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. |
| (2,5-Difluoro-3-methylphenyl)methanamine | Catalytic Hydrogenation (H₂/Raney Ni) | Ethanolic ammonia, room temperature and pressure. chemicalforums.com |
Nucleophilic Additions (e.g., Ritter Reaction, Thorpe-Ziegler Reaction)
The electron-deficient carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles, leading to a variety of addition products. Key examples include the Ritter and Thorpe reactions.
Ritter Reaction: The Ritter reaction is a classic method for synthesizing N-substituted amides from a nitrile and a source of a stable carbocation. nrochemistry.com In this reaction, an alcohol (typically secondary, tertiary, or benzylic) or an alkene is treated with a strong acid, such as sulfuric acid, to generate a carbocation. openochem.org This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile. For this compound, this would form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-alkyl-2,5-difluoro-3-methylbenzamide. openochem.org A wide array of nitriles, including aromatic variants, are suitable substrates for this reaction. nrochemistry.comorganic-chemistry.org The reaction has been effectively catalyzed by various solid acid catalysts like Amberlyst-15 and Nafion-H, which can promote the reaction between benzyl (B1604629) alcohols and benzonitriles, offering a more environmentally benign approach. researchgate.net
Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgwikipedia.org As this compound is a mononitrile, it cannot undergo the intramolecular Thorpe-Ziegler reaction. However, the intermolecular version, known as the Thorpe reaction, is possible. In the presence of a base, this compound could theoretically undergo self-condensation, where the α-carbon of one molecule (demethylation would be required, which is not feasible) or a different aliphatic nitrile acts as a nucleophile attacking the cyano group of another molecule. This base-catalyzed reaction leads to the formation of an enamine. wikipedia.orgnumberanalytics.com The reaction is more common with aliphatic nitriles that possess acidic α-hydrogens.
Table 2: Nucleophilic Addition Reactions of this compound
| Reaction | Reagents & Conditions | Expected Product |
|---|---|---|
| Ritter Reaction | R-OH (tert-, sec-, or benzylic alcohol), strong acid (e.g., H₂SO₄) | N-alkyl-2,5-difluoro-3-methylbenzamide |
Radical and Organometallic Reactions
The aromatic ring and cyano group of this compound can participate in both radical and organometallic transformations, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Radical Reactions: Fluorinated benzonitriles are known to participate in radical anion reactions. Research has shown that the sodium salt of a benzonitrile radical anion can react with fluorobenzonitriles in liquid ammonia, leading to the substitution of a fluorine atom with a phenyl group. nih.govacs.org In this process, the benzonitrile radical anion acts as a C-nucleophile, attacking the fluorinated ring at the positions ortho or para to the existing cyano group, followed by the loss of a fluoride ion. acs.org For this compound, this suggests a potential pathway for arylation at the C2 or C5 positions.
Another area of radical chemistry is radical fluorination. While the subject molecule is already fluorinated, related radical reactions at the benzylic methyl group are conceivable. Radical fluorination allows for the direct conversion of C-H bonds to C-F bonds. wikipedia.org Reagents like N-fluoro-N-arylsulfonamides (NFASs) have been developed for metal-free radical fluorination under mild conditions. nih.gov
Organometallic Reactions: The C–F and C–CN bonds in fluorinated benzonitriles are targets for activation by transition metal complexes. A study on the reaction of various fluorinated benzonitriles with a nickel(0) complex, [Ni(dippe)], demonstrated the oxidative addition of the C–CN bond to the metal center. acs.orgacs.org The reaction proceeds through an initial η²-nitrile complex which then converts to the C–CN bond activation product. The stability of these products is influenced by the position of the fluoro substituents, with ortho-fluorine atoms having a strong stabilizing effect. acs.org This reactivity opens pathways for the catalytic functionalization of the cyano group. Furthermore, organometallic chemistry using partially fluorinated benzenes as solvents or ligands is a growing field, as their reduced π-donating ability makes them weakly coordinating. rsc.org Cross-coupling reactions involving C(sp³)–F bonds with organozinc reagents have also been developed, which could be relevant for transformations if a fluoroalkyl group were present. nih.gov
Table 3: Radical and Organometallic Reactivity of Fluorinated Benzonitriles
| Reaction Type | Reagent/Catalyst | Substrate Example | Key Finding |
|---|---|---|---|
| Radical-Anion Arylation | Benzonitrile Radical Anion (Na salt) | Fluorobenzonitriles | Substitution of ortho/para fluorine atoms by a phenyl group. nih.govacs.org |
Stereoselective Transformations and Chiral Auxiliary Applications
While specific stereoselective applications for this compound are not widely documented, the structural motifs present in the molecule allow for the discussion of potential transformations based on established methodologies.
Potential Stereoselective Reactions: The aromatic ring and nitrile group can be targeted for the synthesis of chiral molecules. One approach is through asymmetric cycloaddition reactions. For example, benzonitrile oxide, which can be generated from the corresponding benzaldoxime, undergoes 1,3-dipolar cycloadditions. The diastereoselective cycloaddition of benzonitrile oxide with chiral homoallylic alcohols has been shown to proceed with good selectivity, suggesting that nitrile-derived dipoles can be used in stereocontrolled synthesis. researchgate.net
Biocatalysis offers another powerful route. Engineered enzymes, such as myoglobin (B1173299) variants, have been used to catalyze highly stereoselective olefin cyclopropanation reactions using diazoacetonitrile as a carbene donor. rochester.edu This method produces chiral nitrile-substituted cyclopropanes with excellent enantiomeric and diastereomeric excess. While this involves an external nitrile source, it demonstrates the compatibility of the cyano group in high-fidelity stereoselective enzymatic processes. The aromatic ring of this compound could serve as the olefin counterpart in similar transformations.
Applications as a Chiral Auxiliary: The development of chiral derivatives of this compound could allow its use as a chiral auxiliary or ligand in asymmetric catalysis. For instance, reduction of the nitrile to the corresponding benzylamine, followed by reaction with a chiral entity, could generate a chiral ligand. The fluorine atoms provide unique electronic properties and potential for non-covalent interactions that can influence the stereochemical outcome of a catalyzed reaction. The field of transition-metal-catalyzed fluorination often relies on chiral ligands to induce enantioselectivity, and the principles could be inverted to use a chiral fluorinated compound to direct a reaction. beilstein-journals.org
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the "molecular fingerprint" of a compound by probing its characteristic vibrational modes. For 2,5-Difluoro-3-methylbenzonitrile, specific frequencies in the IR and Raman spectra would correspond to the stretching, bending, and torsional motions of its constituent chemical bonds (C-F, C-C, C-H, C≡N) and the phenyl ring itself.
Detailed Peak Assignment and Vibrational Modes Analysis
A thorough analysis would involve assigning each observed peak in the experimental IR and Raman spectra to a specific vibrational motion within the molecule. For example, the C≡N (nitrile) stretching vibration is typically a strong, sharp band found in the 2200-2260 cm⁻¹ region. The C-F stretching vibrations for fluorinated aromatic compounds usually appear in the 1100-1400 cm⁻¹ range. The methyl group (CH₃) would exhibit characteristic symmetric and asymmetric stretching and bending modes. However, without experimental spectra or computational (e.g., Density Functional Theory - DFT) calculations for this compound, a specific peak assignment table cannot be generated.
Normal Coordinate Analysis for Force Field Refinement
Normal Coordinate Analysis (NCA) is a computational method used to theoretically predict vibrational frequencies and to refine the understanding of the force fields governing the molecule's internal motions. This analysis helps to confirm the assignments made from experimental spectra and provides a deeper understanding of the coupling between different vibrational modes. Such an analysis for this compound has not been reported in the accessible literature.
Temperature-Dependent Vibrational Spectroscopy
Studying the vibrational spectra at varying temperatures can provide insights into conformational changes, intermolecular interactions, and phase transitions. However, no temperature-dependent spectroscopic studies for this compound have been documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is indispensable for determining the precise structure of a molecule by probing the magnetic environments of its atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.
¹H and ¹³C NMR Spectral Interpretation
A ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and splitting patterns (multiplicity) providing information about their electronic environment and neighboring protons. Similarly, a ¹³C NMR spectrum would display unique peaks for each carbon atom in the molecule, including those in the phenyl ring, the methyl group, and the nitrile group. The specific chemical shifts for the carbon atoms would be influenced by the attached fluorine atoms and the nitrile group. Without experimental data, a table of chemical shifts for this compound cannot be compiled.
¹⁹F NMR Chemical Shifts and Coupling Constants in Fluorinated Systems
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. The spectrum for this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 5. The precise chemical shifts and the coupling constants (J-coupling) between the fluorine atoms, as well as between the fluorine and nearby proton (¹H-¹⁹F) and carbon (¹³C-¹⁹F) nuclei, would provide critical data for unambiguous structural confirmation. This specific ¹⁹F NMR data is not currently available.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where spin-spin coupling between protons and with fluorine atoms can create intricate spectra.
Correlation SpectroscopY (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. scribd.com For this compound, a COSY spectrum would reveal correlations between the two aromatic protons, as well as couplings between the methyl protons and the aromatic ring protons, if any exist.
Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This technique is crucial for assigning the signals of the carbon atoms in the benzene (B151609) ring and the methyl group by linking them to their attached protons. github.io The HSQC spectrum would show cross-peaks connecting the signals of the aromatic protons to their corresponding carbon atoms and the methyl protons to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is particularly useful for identifying quaternary carbons, such as the carbon atom of the nitrile group and the fluorinated carbons, by observing their correlations with nearby protons. creative-biostructure.com For instance, the protons of the methyl group would show HMBC correlations to the adjacent aromatic carbons.
Nuclear Overhauser Effect SpectroscopY (NOESY) is used to determine the spatial proximity of atoms within a molecule. scribd.com It detects through-space interactions, providing insights into the three-dimensional structure. A NOESY spectrum of this compound could, for example, show correlations between the methyl protons and the nearby aromatic proton or fluorine atom, helping to confirm their relative positions.
A typical workflow for NMR analysis of a molecule like this compound would involve a systematic approach, starting with 1D ¹H and ¹³C spectra, followed by COSY, HSQC, and HMBC to establish the carbon framework and assign all proton and carbon resonances. researchgate.net
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies proton-proton spin coupling networks. |
| HSQC | ¹H – ¹³C (one bond) | Correlates protons to their directly attached carbons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, crucial for quaternary carbons. |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, aiding in conformational analysis. |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. nih.gov For this compound (C₈H₅F₂N), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. This high accuracy is crucial to distinguish between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways could involve the loss of the nitrile group (CN), a methyl radical (CH₃), or hydrogen fluoride (B91410) (HF). researchgate.net The study of these fragmentation pathways provides valuable information for the structural elucidation of the molecule.
Table 2: Predicted HRMS Data and Potential MS/MS Fragments for this compound
| Analysis Type | Ion | Formula | Calculated m/z | Information Provided |
| HRMS | [M+H]⁺ | C₈H₆F₂N⁺ | 154.0463 | Accurate mass confirms elemental composition. |
| MS/MS | [M-HCN]⁺ | C₇H₅F₂⁺ | 127.0357 | Loss of the nitrile group. |
| MS/MS | [M-CH₃]⁺ | C₇H₂F₂N⁺ | 138.0150 | Loss of a methyl radical. |
| MS/MS | [M-HF]⁺ | C₈H₄FN⁺ | 133.0328 | Loss of hydrogen fluoride. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Elucidation of Intermolecular Interactions (e.g., C-F...π interactions, hydrogen bonding)
Beyond the molecular structure, X-ray crystallography reveals how molecules are packed in the crystal lattice, which is governed by intermolecular interactions. For this compound, several types of non-covalent interactions could be expected to play a role in the crystal packing. While direct crystallographic data for this specific compound is not available, studies on related fluorinated aromatic molecules suggest the presence of interactions such as:
C-H···N and C-H···F hydrogen bonds: The aromatic and methyl C-H groups can act as hydrogen bond donors to the nitrogen atom of the nitrile group or the fluorine atoms of neighboring molecules.
π–π stacking interactions: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. nih.gov
C-F···π interactions: The fluorine atoms can interact with the electron-rich π-system of an adjacent aromatic ring.
The elucidation of these intermolecular forces is crucial for understanding the solid-state properties of the compound. nih.govresearchgate.net
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, particularly for organic compounds like benzonitrile (B105546) derivatives. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and photophysical characteristics.
While specific polymorphism studies on this compound are not extensively detailed in the public domain, research on structurally related fluorinated benzonitrile compounds highlights the importance of this phenomenon. For instance, studies on certain donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds have shown that different polymorphs and amorphous phases can be obtained through various preparation conditions, such as solvent exposure and thermal treatments. rsc.org These different solid-state forms can significantly influence the material's photophysical properties, such as its fluorescence emission. rsc.org The investigation into the polymorphic behavior of this compound would be crucial for applications where solid-state properties are paramount, as intermolecular interactions in different crystal lattices can alter its performance. researchgate.net
The study of polymorphism involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR to identify and characterize the different crystalline structures.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, Gas Chromatography and High-Performance Liquid Chromatography are the primary methods for assessing purity and analyzing reaction mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds such as this compound.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. Most fluorinated organic compounds are amenable to GC-MS analysis. researchgate.net The choice of the column is critical; a non-polar or semi-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS), is often effective for separating fluorinated aromatic compounds. nih.govdiva-portal.org Following separation, the molecules are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. The mass spectrometer can also be used to quantify the compound's purity. However, analysts must be mindful that some highly reactive fluorinated compounds can potentially degrade the stationary phase of the GC column. researchgate.net
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Separation of components based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. chromatographyonline.com |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |
| Mass Range | 50-400 m/z | Detects the mass-to-charge ratio of the fragment ions. |
This table presents hypothetical yet standard parameters for the analysis of a substituted benzonitrile.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. basicmedicalkey.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For assessing the purity of this compound, HPLC is an indispensable tool. basicmedicalkey.com
Reversed-phase HPLC is the most common mode used for this type of analysis, where the stationary phase is nonpolar (e.g., C18-coated silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved using a UV/Visible spectrophotometer, as the benzene ring in the molecule absorbs UV light. The high precision and robustness of HPLC make it the industry-standard method for quantitative analysis and stability testing of chemical products. basicmedicalkey.com
Table 2: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size | Nonpolar stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | Polar mobile phase; composition is adjusted to achieve optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 25 °C (Ambient) | Maintains consistent retention times. |
| Detector | UV/Visible Spectrophotometer at ~254 nm | Detects and quantifies the compound based on its UV absorbance. |
| Injection Volume | 10 µL | Precise volume of the sample solution introduced into the system. |
This table presents hypothetical yet standard parameters for the analysis of a substituted benzonitrile.
Photoacoustic Spectroscopy (PAS) for Electronic Transitions
Photoacoustic Spectroscopy (PAS) is a sensitive technique used to study the absorption of electromagnetic radiation by a sample. It is particularly valuable for measuring non-radiative de-excitation processes following photon absorption. When a molecule absorbs light, it enters an excited electronic state. It can return to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (heat generation).
PAS directly measures the heat generated through non-radiative processes. The sample is placed in a sealed cell with a sensitive microphone. Modulated light is directed at the sample, and as the molecules absorb the light and relax non-radiatively, they generate heat, causing periodic pressure changes (sound waves) in the surrounding gas, which are detected by the microphone.
For this compound, PAS could be employed to study its electronic absorption spectrum, complementing data from traditional UV-Vis absorption spectroscopy. Studies on the benzonitrile cation have investigated its electronic transitions, confirming that such transitions occur in the visible range. nih.gov PAS would allow for the analysis of these electronic transitions in solid or opaque samples where traditional transmission spectroscopy is difficult, providing insights into the energy levels and de-excitation pathways of the molecule.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique that provides information about elemental composition, empirical formula, and chemical and electronic states of the elements within a material. acs.org The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1-10 nm of the material being analyzed.
For this compound, XPS analysis would confirm the presence of carbon, nitrogen, and fluorine and provide crucial information about their chemical bonding environments. The binding energy of the photoemitted electrons is characteristic of the element and its oxidation state. xpsdatabase.net
C 1s Spectrum: The high-resolution C 1s spectrum would be complex, showing multiple peaks corresponding to carbon atoms in different chemical environments: C-C/C-H in the methyl group and aromatic ring, C-CN of the nitrile group, and C-F bonds. The strong electronegativity of fluorine induces a significant positive chemical shift in the binding energy of the carbon atoms directly bonded to it. thermofisher.com
F 1s Spectrum: The F 1s spectrum is expected to show a single, sharp peak, as the fluorine atoms are in similar chemical environments (bonded to the aromatic ring). The F 1s peak shape is typically symmetrical. thermofisher.com
N 1s Spectrum: The N 1s spectrum would show a peak corresponding to the nitrile group (-C≡N).
XPS is particularly useful for analyzing the surface chemistry of thin films or functionalized surfaces involving this compound.
Table 3: Predicted XPS Binding Energies for this compound
| Element (Core Level) | Chemical Environment | Predicted Binding Energy (eV) | Notes |
|---|---|---|---|
| C 1s | C-C, C-H | ~284.8 eV | Reference binding energy for adventitious carbon. |
| C -CN | ~286.0 - 286.5 eV | Shifted due to the electron-withdrawing nitrile group. | |
| C -F | ~288.0 - 289.0 eV | Significant positive shift due to the highly electronegative fluorine. thermofisher.com | |
| N 1s | -C≡N | ~399.0 - 400.0 eV | Characteristic range for nitrile nitrogen. |
| F 1s | Ar-F | ~688.0 - 689.0 eV | Typical for fluorine in fluorinated organic compounds. thermofisher.com |
This table presents predicted binding energy ranges based on general principles and data for similar compounds. Actual values require experimental measurement.
Computational Chemistry and Quantum Chemical Studies
Electronic Structure Calculations: DFT, Ab Initio, and Semi-Empirical Methods
The electronic structure of a molecule governs its chemical behavior. Several computational methods are employed to solve the Schrödinger equation, providing information on energy, geometry, and other molecular properties.
Density Functional Theory (DFT) : This is a widely used method in quantum chemistry that calculates the electronic structure of a molecule based on its electron density. nih.gov Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used for geometry optimization and property prediction of organic molecules. nih.govnih.gov
Ab Initio Methods : These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While foundational, they are often less accurate than DFT for many applications due to the neglect of electron correlation, unless more advanced and computationally expensive post-HF methods are used.
Semi-Empirical Methods : These are faster, approximate methods that use parameters derived from experimental data to simplify calculations. They are suitable for very large molecules where DFT or ab initio methods would be computationally prohibitive.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govresearchgate.net For 2,5-Difluoro-3-methylbenzonitrile, this would involve calculating bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would further explore different spatial arrangements of the methyl group relative to the benzene (B151609) ring to identify the global energy minimum. Without specific studies, a data table of its optimized parameters cannot be generated.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO : The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.comnih.gov
A theoretical study on this compound would calculate the energies of these orbitals, but this data is not currently available.
The distribution of electron density within a molecule influences its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net For this compound, one would expect negative potential around the nitrogen atom of the nitrile group and the fluorine atoms, but specific maps and charge values are absent from the literature.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational methods can predict various types of spectra, which can then be compared with experimental results to validate both the computational model and the experimental assignments. nih.gov
Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov Each calculated frequency represents a specific "normal mode" of vibration, such as the stretching or bending of particular bonds (e.g., C≡N stretch, C-F stretch, C-H stretch). These theoretical assignments are crucial for interpreting complex experimental spectra. researchgate.net However, no such computational analysis has been published for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach are often used. ruc.dk Comparing calculated shifts with experimental data helps confirm structural assignments. For this compound, this would involve predicting the chemical shifts for the aromatic protons, the methyl protons, and all carbon atoms in the molecule. This specific predictive data is not available in the reviewed literature.
UV-Vis Absorption Maxima Predictions
The prediction of ultraviolet-visible (UV-Vis) absorption maxima is a crucial aspect of computational chemistry, providing insights into the electronic transitions within a molecule. These predictions are instrumental in understanding a compound's color, photostability, and potential for photochemical reactions. Methodologies for these predictions often involve sophisticated quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can model the excitation energies and corresponding absorption wavelengths of molecules like this compound.
Despite the availability of these powerful computational tools, a comprehensive search of scientific literature has not yielded specific predicted UV-Vis absorption maxima for this compound. Such a study would typically involve optimizing the ground state geometry of the molecule and then calculating the energies of its excited states. The results would be presented in a data table, outlining the predicted wavelength of maximum absorption (λmax), the corresponding excitation energy, and the oscillator strength of the transition. The absence of this specific data in the public domain prevents the inclusion of a detailed data table for this compound.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the pathways of chemical reactions is fundamental to synthetic chemistry. Computational modeling provides a virtual window into the intricate details of reaction mechanisms, including the characterization of transient species like transition states. For a molecule such as this compound, this could involve modeling its synthesis or its subsequent reactions. Techniques such as Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
Energy Barriers and Reaction Rate Constants
Following the characterization of a transition state, computational methods can be used to determine the energy barrier of a reaction, which is the energy difference between the reactants and the transition state. This energy barrier is a critical parameter as it is directly related to the reaction rate. A higher energy barrier implies a slower reaction. From the calculated energy barrier, and by applying principles of transition state theory, it is possible to estimate the reaction rate constant.
For this compound, this would allow for the theoretical prediction of its reactivity in various chemical transformations. Such data would be invaluable for designing synthetic routes or understanding its chemical stability. As with the broader reaction mechanism modeling, specific computational studies detailing the energy barriers and reaction rate constants for reactions of this compound have not been found in the literature. Therefore, a data table of these parameters cannot be provided.
Solvent Effects in Reaction Dynamics
The solvent in which a reaction is conducted can have a profound impact on its dynamics, influencing both the reaction rate and the stability of intermediates and transition states. Computational chemistry can account for these solvent effects through various models, ranging from implicit solvent models that represent the solvent as a continuous medium, to explicit solvent models where individual solvent molecules are included in the calculation.
Modeling the role of the solvent is crucial for accurately predicting reaction outcomes. For this compound, understanding how different solvents might affect its reactivity could guide the choice of reaction conditions. Regrettably, there is a lack of published research focusing on the computational modeling of solvent effects on the reaction dynamics of this specific compound.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide detailed information about static molecular properties and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, intermolecular interactions, and the behavior of a compound in a condensed phase, such as in a solution or a polymer matrix.
For this compound, MD simulations could be used to understand its diffusion in different media, its interaction with other molecules, or its conformational preferences. This information is particularly relevant for materials science and biochemistry applications. A review of the available literature indicates that no specific molecular dynamics simulation studies have been published for this compound.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are heavily used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing.
To develop a QSAR or QSPR model for a series of compounds including this compound, one would first need to calculate a set of molecular descriptors that encode structural information. These descriptors would then be statistically correlated with an experimentally determined activity or property. The resulting model could then be used to predict the activity or property of other, similar compounds. At present, there are no published QSAR or QSPR studies that specifically focus on or include this compound, which precludes the presentation of any such models or associated data.
Advanced Applications in Specialty Chemical Synthesis and Materials Science
Intermediates in Pharmaceutical Development
2,5-Difluoro-3-methylbenzonitrile serves as a crucial starting material or intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and drug candidates. Its incorporation into molecular scaffolds is a strategic approach to enhance the pharmacological profiles of potential new drugs.
Synthesis of Novel Active Pharmaceutical Ingredients (APIs) and Drug Candidates
The synthesis of innovative APIs often relies on the use of highly functionalized building blocks, and this compound has been identified as a key component in the development of new therapeutic agents. For instance, it is a cited intermediate in the synthesis of benzofurane and benzothiophene (B83047) derivatives that act as modulators of the prostaglandin (B15479496) E2 (PGE2) receptor. scielo.br These compounds are under investigation for their potential in cancer treatment by reactivating the immune system within the tumor microenvironment. scielo.br The synthesis involves a reaction where the nitrile group of this compound is strategically retained while modifications are made at other positions on the aromatic ring.
Another significant application is in the creation of inhibitors for the renal outer medullary potassium (ROMK) channel. researchgate.net These inhibitors are being explored as a new class of diuretics for treating hypertension and heart failure. nih.gov In this context, a derivative, 4-bromo-2,5-difluoro-3-methylbenzonitrile, is synthesized from 4-amino-2,5-difluoro-3-methylbenzonitrile (B13120961) as a key intermediate. researchgate.net
| Therapeutic Target | Compound Class | Role of this compound |
| Prostaglandin E2 (PGE2) Receptor | Benzofurane and Benzothiophene Derivatives | Starting material for multi-step synthesis. scielo.br |
| Renal Outer Medullary Potassium (ROMK) Channel | Isobenzofuranone Derivatives | Precursor to a key brominated intermediate. researchgate.net |
Design of Fluorine-Containing Scaffolds for Enhanced Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. tandfonline.comacs.org
The trifluoromethyl group, in particular, is known to increase the lipophilicity and metabolic stability of molecules, which can lead to improved efficacy and a lower required dosage of a drug. sciencedaily.commdpi.com The difluoro-substitution pattern in this compound provides a scaffold that can be elaborated into more complex molecules where the fluorine atoms play a crucial role in conferring these desirable properties. For example, the presence of fluorine can block sites of metabolic oxidation, a common pathway for drug deactivation in the body. tandfonline.com This leads to a longer biological half-life and sustained therapeutic effect. Furthermore, the strategic placement of fluorine atoms can influence the conformation of a molecule, pre-organizing it for optimal interaction with its biological target. nih.gov
Role in the Development of Bicyclic Heterocycles (e.g., Quinazolines, Aminoquinolines)
Bicyclic heterocyclic systems, such as quinazolines and aminoquinolines, are prevalent scaffolds in a vast number of biologically active compounds, including anticancer and antimalarial agents. researchgate.netresearchgate.net The synthesis of these structures often involves the cyclization of appropriately substituted benzene (B151609) derivatives. Benzonitriles, in particular, are common precursors for the formation of the quinazoline (B50416) ring system. researchgate.netuob.edu.ly
While direct synthesis of quinazolines from this compound is not extensively documented in readily available literature, general synthetic routes for quinazolines and aminoquinolines frequently utilize substituted benzonitriles. scielo.brresearchgate.net For instance, the reaction of 2-aminobenzonitriles with various reagents can lead to the formation of the quinazoline core. scielo.br The fluorine and methyl substituents on this compound would be expected to influence the reactivity and subsequent biological activity of the resulting heterocyclic products. The electron-withdrawing nature of the fluorine atoms can impact the cyclization step and also modulate the basicity of the nitrogen atoms in the final quinazoline or aminoquinoline structure, which can be critical for target binding.
Radiopharmaceutical Synthesis and PET Imaging Ligands (e.g., ¹⁸F-labeling)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes in the body. nih.gov The development of novel PET ligands is crucial for advancing our understanding of diseases and for drug development.
While there are no specific reports detailing the use of this compound in the synthesis of ¹⁸F-labeled PET imaging ligands, the presence of two stable fluorine atoms on the ring makes it a molecule of interest in the context of developing ¹⁸F-labeled tracers. Often, the non-radioactive ("cold") version of a PET ligand is synthesized first, and one of the fluorine atoms is later replaced with ¹⁸F in the final radiosynthesis step. The synthesis of ¹⁸F-labeled benzonitriles for PET imaging of various biological targets, such as receptors in the brain, has been reported. nih.govmdpi.com The existing difluoro-substitution pattern on this compound could potentially serve as a platform for the development of new PET ligands, where one of the fluorine atoms could be targeted for radiofluorination.
Precursors for Agrochemical Compounds
The unique properties conferred by fluorine atoms are also highly advantageous in the agrochemical sector. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability in target pests and the environment, and better transport properties within plants. nih.gov
Development of Herbicides and Pesticides with Improved Efficacy and Selectivity
A significant portion of modern herbicides and pesticides contain at least one fluorine atom. researchgate.netresearchgate.netnih.gov The introduction of fluorine can lead to compounds with higher potency, allowing for lower application rates and reducing the environmental load. sciencedaily.com While specific herbicides or pesticides derived directly from this compound are not prominently featured in publicly accessible research, commercial suppliers of this chemical often list its application in the agrochemical industry. This suggests its use as an intermediate in the proprietary development of new active ingredients for crop protection.
The synthesis of fluorinated herbicides often involves the use of fluorinated building blocks like substituted benzonitriles. acs.org The presence of the difluoro and methyl groups on the benzonitrile (B105546) ring of this compound provides a unique starting point for the synthesis of novel agrochemicals. These substituents can influence the molecule's mode of action, its selectivity between crops and weeds, and its degradation profile in the soil. nih.govresearchgate.net
Advanced Materials and Polymer Science
The presence of fluorine atoms and a polar nitrile group on the aromatic core of this compound imparts unique properties to the molecules and macromolecules derived from it. These properties are highly sought after in the development of advanced materials with tailored functionalities.
Building Blocks for Functional Polymers and Coatings
While specific polymers derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are indicative of its potential as a valuable monomer or a precursor to monomers for high-performance polymers and coatings. The incorporation of fluorinated moieties into polymers is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity, and to lower the surface energy of materials.
The nitrile group in this compound is a versatile functional handle that can be chemically transformed into other useful groups for polymerization, such as amines or carboxylic acids. For instance, the reduction of the nitrile group would yield an aminomethyl group, which can serve as a building block for polyamides or polyimides. Alternatively, hydrolysis of the nitrile would produce a carboxylic acid, a key functional group for the synthesis of polyesters and polyamides.
Table 1: Potential Polymer Classes Derivable from this compound
| Polymer Class | Potential Monomer Derivative | Key Properties Conferred by Fluorine |
| Polyamides | 2,5-Difluoro-3-methyl-diaminobenzene | High thermal stability, chemical resistance, low moisture absorption. |
| Polyesters | 2,5-Difluoro-3-methyl-dicarboxylic acid | Enhanced thermal stability, hydrophobicity. |
| Polyimides | Diamine or dianhydride containing the 2,5-difluoro-3-methylphenyl moiety | Excellent thermal and oxidative stability, good mechanical properties. |
Organic Electronic Materials and Optoelectronic Applications
Fluorinated benzonitriles are of significant interest in the field of organic electronics and optoelectronics. The introduction of fluorine atoms into organic semiconductor molecules can profoundly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection, transport, and device performance. The strong electron-withdrawing nature of fluorine atoms and the nitrile group can lower both HOMO and LUMO levels, leading to improved stability and, in some cases, higher electron mobility in n-type organic field-effect transistors (OFETs).
While direct applications of this compound in organic electronic devices are not specifically reported, its structural features make it an attractive building block for the synthesis of novel organic semiconductors. For example, it could be used as a starting material to synthesize larger, more complex molecules with extended π-conjugation, which are essential for efficient charge transport. Chemical suppliers list this compound as a material for OLED (Organic Light Emitting Diode) applications, suggesting its potential role as an intermediate in the synthesis of host materials, emitting materials, or charge-transporting materials for these devices. bldpharm.com
A study on the cyanarylation of fluorinated benzonitriles has demonstrated the synthesis of fluorinated 4,4′- and 2,4′-dicyanobiphenyls. google.com These types of molecules are known to be useful in the design of liquid crystals and as core structures for organic electronic materials. The reaction involves the nucleophilic substitution of a fluorine atom, a reaction pathway that could potentially be applied to this compound to create novel, larger conjugated systems for optoelectronic applications. google.com
Supramolecular Chemistry and Crystal Engineering with Fluorinated Aromatic Cores
The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The functional groups present in this compound—fluorine, methyl, and nitrile—provide a rich tapestry of potential non-covalent interactions that can be exploited to build intricate supramolecular assemblies.
Although a crystal structure for this compound is not publicly available, the principles of crystal engineering allow for predictions of its solid-state packing. The nitrile group is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. The fluorine atoms can engage in a variety of weak interactions, including hydrogen bonds (C-H···F), halogen bonds (F···F), and interactions with aromatic rings. The interplay of these various interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
The study of non-covalent interactions in fluorinated aromatic rings is an active area of research. bldpharm.com The electrostatic potential of a substituted aromatic ring is a key determinant of its interaction with other molecules. The electron-withdrawing fluorine atoms and nitrile group in this compound will significantly influence its electrostatic potential, creating regions of positive and negative charge that can direct intermolecular interactions. These directed interactions are the foundation of crystal engineering, enabling the rational design of materials with specific properties, such as non-linear optical activity or porosity.
Industrial Relevance and Scale-Up Considerations
The commercial availability of this compound from various chemical suppliers indicates its utility as a building block in the chemical industry. sigmaaldrich.comchemnet.compharmaffiliates.com Several suppliers offer this compound in research quantities, and some also provide custom synthesis and scale-up manufacturing services, suggesting its use in larger-scale applications. bldpharm.com
While specific industrial-scale synthesis routes for this compound are not detailed in the public domain, patents for the synthesis of related isomers, such as 4-fluoro-2-methylbenzonitrile, highlight the commercial interest in this class of compounds. google.com These processes often aim to be efficient, simple, and environmentally friendly, avoiding toxic reagents and harsh reaction conditions where possible. google.com For instance, a patented process for 4-fluoro-2-methylbenzonitrile, an intermediate for the drug Trelagliptin, was developed to avoid the use of copper (I) cyanide and high-boiling solvents. google.com Similar considerations would be crucial for the industrial production of this compound.
The primary industrial relevance of this compound likely lies in its role as a key intermediate for the synthesis of high-value products in the pharmaceutical, agrochemical, and specialty materials sectors. For its isomer, 3,5-Difluoro-2-methylbenzonitrile, its application as a precursor for active pharmaceutical ingredients (APIs) and agrochemicals has been noted. innospk.com The fluorine substituents are known to enhance properties like metabolic stability and lipophilicity in drug molecules. innospk.com It is plausible that this compound serves a similar purpose in the synthesis of proprietary compounds where this specific substitution pattern is required.
Challenges, Future Directions, and Interdisciplinary Research
Overcoming Synthetic Difficulties in Fluorination and Functionalization
The introduction of fluorine atoms into organic molecules, a critical step in the synthesis of compounds like 2,5-Difluoro-3-methylbenzonitrile, is often fraught with challenges. pharmtech.comnih.gov Traditional fluorination methods can require harsh conditions, and achieving regioselectivity, especially in complex molecules, remains a significant hurdle. pharmtech.comcas.cn The development of milder, more selective, and functional-group-tolerant fluorination reactions is a primary focus of current research. pharmtech.comcas.cn This includes the design of novel fluorinating reagents and the exploration of new catalytic systems that can facilitate the precise installation of fluorine atoms. cas.cnthermofisher.com
Furthermore, the subsequent functionalization of the difluorinated benzonitrile (B105546) core presents its own set of synthetic difficulties. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group can deactivate the aromatic ring, making certain transformations challenging. Overcoming these difficulties requires the development of robust catalytic methods and a deeper understanding of the reactivity of such highly functionalized aromatic systems.
Advancements in High-Throughput Screening and Automated Synthesis
The discovery and optimization of synthetic routes for compounds like this compound can be significantly accelerated through the adoption of high-throughput screening (HTS) and automated synthesis platforms. numberanalytics.com HTS allows for the rapid evaluation of a vast number of reaction conditions, catalysts, and reagents, drastically reducing the time required for process development. numberanalytics.comnih.gov This technology has revolutionized drug discovery and is increasingly being applied to the broader field of organic synthesis. numberanalytics.combroadinstitute.org
Automated synthesis systems, which can perform multiple reactions in parallel with high precision and reproducibility, are becoming indispensable tools in modern chemical research. numberanalytics.comnih.gov The integration of HTS and automated synthesis enables a more systematic and efficient exploration of the chemical space, facilitating the discovery of novel and improved synthetic methodologies for fluorinated aromatics. adelphi.edu For instance, 19F NMR-based screening methods offer a powerful tool for rapidly identifying successful transformations in a high-throughput manner. adelphi.eduacs.org
Exploration of New Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, this translates to the exploration of new catalytic systems that are not only efficient and selective but also environmentally benign. routledge.com This includes the use of earth-abundant metal catalysts, photocatalysis, and enzymatic catalysis. nih.govbeilstein-journals.orgnih.gov
Photocatalysis, which utilizes light to drive chemical reactions, offers a mild and sustainable alternative to traditional methods that often require high temperatures and harsh reagents. nih.govacs.org Similarly, enzymatic catalysis provides a highly selective and environmentally friendly approach to organic synthesis, although its application to non-natural fluorinated substrates is still an emerging field. nih.gov The development of robust and reusable heterogeneous catalysts is another key area of research, as they offer advantages in terms of catalyst recovery and process scalability. acs.org
Table 1: Comparison of Catalytic Systems for Fluorination
| Catalytic System | Advantages | Challenges |
| Palladium-based Catalysts | High efficiency and broad substrate scope for cross-coupling reactions. beilstein-journals.orgacs.org | Cost, potential for product contamination with residual metal. |
| Copper-based Catalysts | Lower cost compared to palladium, versatile in various fluorination reactions. beilstein-journals.org | Can require stoichiometric amounts, sometimes lower selectivity. |
| Photocatalysts | Mild reaction conditions, sustainable energy source (light). nih.govacs.org | Substrate scope can be limited, quantum yields can be low. |
| Enzymatic Catalysts | High selectivity, environmentally friendly (biodegradable). nih.gov | Limited to specific substrates and reaction types, stability can be an issue. |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational chemistry and experimental synthesis is transforming the way chemical research is conducted. nih.govfrontiersin.orgfrontiersin.org Computational methods, such as density functional theory (DFT) and molecular modeling, can provide valuable insights into reaction mechanisms, predict the properties of molecules, and guide the rational design of new catalysts and synthetic routes. 43.230.198nih.govwiley.com
By modeling the transition states of a reaction, for example, chemists can better understand the factors that control selectivity and reactivity, leading to more informed experimental design. acs.org This integrated approach can significantly shorten the discovery cycle for new materials and processes by focusing experimental efforts on the most promising candidates. 43.230.198 The use of quantitative structure-activity relationship (QSAR) models can also help in predicting the biological activity or material properties of novel derivatives of this compound. frontiersin.org
Potential for Novel Applications in Emerging Technologies
The unique electronic properties conferred by the fluorine atoms and the nitrile group make this compound and its derivatives promising candidates for a range of emerging technologies. In materials science, these compounds could serve as building blocks for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). worktribe.comacs.org The fluorine substituents can enhance properties like thermal stability and electron-transport capabilities. ossila.com
Furthermore, the exploration of fluorinated compounds in areas such as battery technology is gaining traction. For instance, high-throughput computational screening has been used to identify promising lithium-containing fluorides for cathode coatings in Li-ion batteries, suggesting a potential avenue for related fluorinated organic materials. acs.org The continued investigation into the properties and reactivity of this compound is likely to uncover further applications in diverse and cutting-edge technological fields.
Q & A
Basic: What are the recommended methodologies for synthesizing 2,5-Difluoro-3-methylbenzonitrile with high yield and purity?
Answer:
The synthesis of this compound (CAS: 1003712-20-6) typically involves halogenation and cyanation steps. A common approach is nucleophilic aromatic substitution using a methyl-substituted benzene precursor. For example:
- Step 1: Fluorination of 3-methylbenzonitrile derivatives using agents like KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C to introduce fluorine atoms at positions 2 and 5 .
- Step 2: Optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. Palladium catalysts (e.g., Pd(OAc)₂) may enhance regioselectivity in fluorination .
- Purity Control: Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures >97% purity, as validated by GC or HPLC .
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy: ¹H/¹⁹F NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons, coupling constants for fluorine atoms) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (153.132 g/mol) and fragmentation patterns .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points (analogous compounds: 200–208°C) and thermal stability .
- Chromatography: GC or HPLC with UV detection to assess purity (>97%) and identify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
